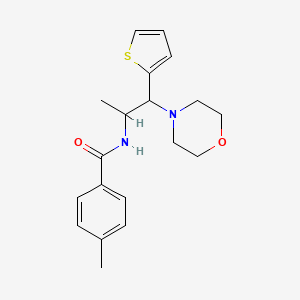
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as Methiopropamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Mechanism of Action
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is known to be metabolized in the brain into a toxic compound called MPP+. MPP+ is taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death. The mechanism of action of this compound has been extensively studied and is considered to be well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animals and humans. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
Advantages and Limitations for Lab Experiments
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several advantages for use in lab experiments. It is a well-characterized compound that is known to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool for studying Parkinson's disease and other neurological disorders. However, there are also limitations to the use of this compound in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, the Parkinsonian-like syndrome induced by this compound may not accurately reflect the pathology of Parkinson's disease in humans.
Future Directions
There are several future directions for the use of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide in scientific research. One area of interest is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of interest is the use of this compound in the study of other neurological disorders that involve the loss of dopaminergic neurons, such as Huntington's disease and Alzheimer's disease. Additionally, there is ongoing research into the use of this compound as a tool for studying the role of dopamine in the brain and its potential use in the treatment of addiction.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons. While there are limitations to the use of this compound in lab experiments, there are also several future directions for its use in scientific research.
Synthesis Methods
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with morpholine and 2-thiophenemethanol. The resulting product is then reacted with isopropylamine to yield this compound. The synthesis method has been described in detail in several scientific publications and is considered to be a reliable and reproducible method for producing this compound.
Scientific Research Applications
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
properties
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-7-16(8-6-14)19(22)20-15(2)18(17-4-3-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCVOSASWMLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


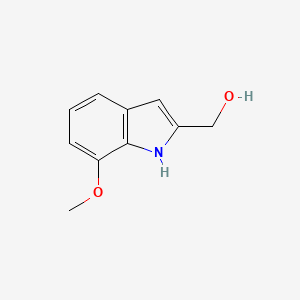

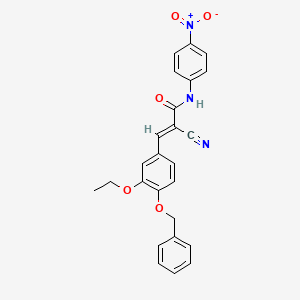
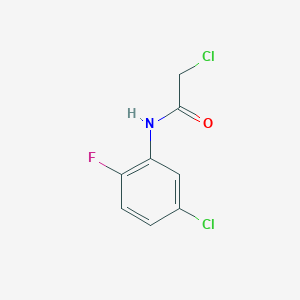
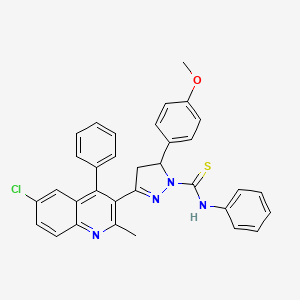
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
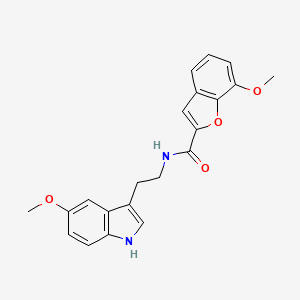
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)
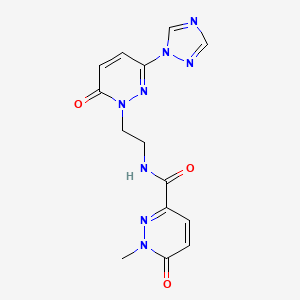
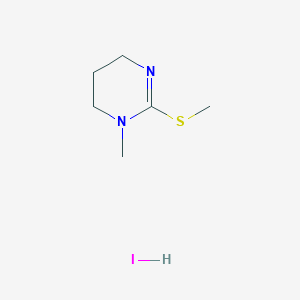
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)